molecular formula C19H24N6O2 B11030987 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide

Cat. No.: B11030987
M. Wt: 368.4 g/mol
InChI Key: PAUCSCVMZJSOER-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzodioxole moiety with a pyrimidinyl group, linked through a tetrahydropyrazinecarboximidamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with a suitable alkyl halide to introduce the benzyl group.

The next step involves the synthesis of the pyrimidinyl group. This can be achieved through the condensation of an appropriate aldehyde with guanidine to form the pyrimidine ring. The resulting pyrimidinyl intermediate is then coupled with the benzodioxole derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced analogs with modified hydrogenation states.

    Substitution: Formation of substituted products with new functional groups replacing the original ones.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Uniqueness

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide

InChI

InChI=1S/C19H24N6O2/c1-13-9-14(2)22-19(21-13)23-18(20)25-7-5-24(6-8-25)11-15-3-4-16-17(10-15)27-12-26-16/h3-4,9-10H,5-8,11-12H2,1-2H3,(H2,20,21,22,23)

InChI Key

PAUCSCVMZJSOER-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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